4-(3-Methoxyphenyl)butan-2-one
Description
4-(3-Methoxyphenyl)butan-2-one is a ketone derivative with a methoxy-substituted phenyl group at the third position of the benzene ring. This compound is structurally characterized by a four-carbon chain terminating in a ketone group, with a 3-methoxyphenyl substituent. It is frequently synthesized via solvent-mediated purification processes, such as elution with diethyl ether–hexane mixtures, yielding high purity (79–91% efficiency) as a colorless oil . Its applications span industrial chemistry, including use as a precursor for flavoring agents (e.g., raspberry scent) and melanogenesis inhibitors .
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)butan-2-one |
InChI |
InChI=1S/C11H14O2/c1-9(12)6-7-10-4-3-5-11(8-10)13-2/h3-5,8H,6-7H2,1-2H3 |
InChI Key |
GKSSPQLFNAMWSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=CC(=CC=C1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical and Industrial Properties
- Solubility and Synthesis: this compound is purified using diethyl ether–hexane (1:9), achieving 78–91% yields . 4-(Quinoxalin-2-yl)butan-2-one (C₁₂H₁₂N₂O) and 4-[4-(trifluoromethyl)phenyl]butan-2-one (C₁₁H₁₁F₃O) are synthesized for pharmaceutical intermediates, with molecular weights of 200.24 and 216.20 g/mol, respectively .
- Thermal Stability: Derivatives like 4-(1,3-benzoxazol-2-ylsulfanyl)butan-2-one (C₁₁H₁₁NO₂S) are stable under ambient conditions, suitable for high-throughput drug screening .
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